![molecular formula C11H10ClN3OS B589612 4-(6-methoxy-1H-benzimidazol-2-yl)-(413C)1,3-thiazole;hydrochloride CAS No. 1391054-13-9](/img/structure/B589612.png)
4-(6-methoxy-1H-benzimidazol-2-yl)-(413C)1,3-thiazole;hydrochloride
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Overview
Description
Labeled 5-Hydroxy Thiabendazole
Scientific Research Applications
Antibacterial and Antifungal Properties
- A study synthesized and characterized 4-methoxy-2-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)-phenols and their complexes, evaluating their antibacterial activity against various bacteria. These compounds showed effectiveness against certain Gram-positive organisms, indicating potential as antibacterial agents (Tavman et al., 2009).
- Another research synthesized 4-methoxy-N, N-dimethylpyrimidin derivatives containing a heterocyclic compound and investigated their antifungal effects against Aspergillus species. The findings suggested that these compounds could be developed into effective antifungal agents (Jafar et al., 2017).
Anticancer Applications
- Research on benzimidazole derivatives, including 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine, has shown promising anticancer activity against different cancer cell lines, highlighting the potential of these compounds as anticancer agents (Nofal et al., 2014).
Other Applications
- A study on thiabendazole-derived 1,2,3-triazole compounds showed significant antiproliferative activity against human cancer cell lines, with certain compounds inducing apoptotic cell death, which could make them promising chemotherapeutic agents (El Bourakadi et al., 2020).
- Benzimidazole and benzothiazole conjugated Schiff base compounds have been investigated as fluorescent sensors for metal ions like Al3+ and Zn2+, indicating their potential in chemical sensing applications (Suman et al., 2019).
properties
CAS RN |
1391054-13-9 |
---|---|
Product Name |
4-(6-methoxy-1H-benzimidazol-2-yl)-(413C)1,3-thiazole;hydrochloride |
Molecular Formula |
C11H10ClN3OS |
Molecular Weight |
270.709 |
IUPAC Name |
4-(6-methoxy-1H-benzimidazol-2-yl)-(413C)1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C11H9N3OS.ClH/c1-15-7-2-3-8-9(4-7)14-11(13-8)10-5-16-6-12-10;/h2-6H,1H3,(H,13,14);1H/i10+1,11+1,14+1; |
InChI Key |
RGJPOJVGBVRASI-FORMCRCZSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3.Cl |
synonyms |
5-Methoxy-2-(4-thiazolyl)-benzimidazole-13C2,15N Monohydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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